2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol
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Overview
Description
2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol is an organic compound that features a thiazole ring substituted with a bromine atom at the 4-position and an ethan-1-ol group at the 2-position. Thiazole rings are known for their aromaticity and biological activity, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-1,2-thiazole with ethylene oxide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted thiazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: Formation of 2-(4-bromo-1,2-thiazol-5-yl)ethanal or 2-(4-bromo-1,2-thiazol-5-yl)ethanoic acid.
Reduction: Formation of 2-(1,2-thiazol-5-yl)ethan-1-ol.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and ethan-1-ol group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1,2-thiazol-5-yl)ethan-1-ol
- 2-(4-fluoro-1,2-thiazol-5-yl)ethan-1-ol
- 2-(4-methyl-1,2-thiazol-5-yl)ethan-1-ol
Uniqueness
2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can lead to different interaction patterns with molecular targets, making this compound particularly interesting for research and development .
Properties
CAS No. |
2168450-38-0 |
---|---|
Molecular Formula |
C5H6BrNOS |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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